4,4-Dimethyl-3,4-dihydronaphthalen-1(2h)-one

RAR Antagonists Medicinal Chemistry Patent Synthesis

4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one (CAS 2979-69-3), also known as 4,4-Dimethyl-1-tetralone, is a substituted tetralone derivative within the naphthalenone class, featuring a fused benzene-cyclohexanone ring system bearing geminal dimethyl groups at the 4-position. This compound is primarily recognized as a key intermediate in the synthesis of high-affinity retinoic acid receptor (RAR) antagonists, with established utility in medicinal chemistry programs targeting RAR-mediated pathways.

Molecular Formula C12H14O
Molecular Weight 174.24 g/mol
CAS No. 2979-69-3
Cat. No. B030223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethyl-3,4-dihydronaphthalen-1(2h)-one
CAS2979-69-3
Synonyms3,4-Dihydro-4,4-dimethyl-1(2H)-naphthalenone;  NSC 39128; 
Molecular FormulaC12H14O
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCC1(CCC(=O)C2=CC=CC=C21)C
InChIInChI=1S/C12H14O/c1-12(2)8-7-11(13)9-5-3-4-6-10(9)12/h3-6H,7-8H2,1-2H3
InChIKeyNHDVZOXPHYFANX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one CAS 2979-69-3: Procurement and Specification Overview


4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one (CAS 2979-69-3), also known as 4,4-Dimethyl-1-tetralone, is a substituted tetralone derivative within the naphthalenone class, featuring a fused benzene-cyclohexanone ring system bearing geminal dimethyl groups at the 4-position . This compound is primarily recognized as a key intermediate in the synthesis of high-affinity retinoic acid receptor (RAR) antagonists, with established utility in medicinal chemistry programs targeting RAR-mediated pathways [1]. Its unique gem-dimethyl substitution imparts distinct conformational and electronic properties that differentiate it from unsubstituted and mono-substituted tetralone analogs, affecting both synthetic accessibility and downstream reactivity profiles .

Why 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one Cannot Be Replaced by Generic Tetralone Analogs


Substituting 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one with structurally similar tetralone derivatives—such as 3,4-dihydronaphthalen-1(2H)-one (lacking 4-substitution) or 4-methyl-3,4-dihydronaphthalen-1(2H)-one (mono-substituted)—introduces quantifiable differences in reaction outcomes, conformational behavior, and electronic properties that directly impact synthetic utility. The geminal dimethyl groups at C4 are not passive structural features; they confer the Thorpe-Ingold (gem-dimethyl) effect that alters ring conformation and reaction kinetics, and they provide a unique scaffold for downstream diversification via electrophilic substitution . As demonstrated in patent literature, the presence of the 4,4-dimethyl substitution pattern is essential for accessing specific RAR antagonist chemotypes, where alternative tetralone cores fail to deliver the requisite intermediate reactivity or final product affinity [1]. Consequently, generic substitution without empirical validation of both synthetic and biological outcomes carries substantial risk of failed syntheses and invalid structure-activity conclusions.

Quantitative Differentiation Evidence for 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one vs. Analogs


Patent-Documented Synthetic Yield Comparison for RAR Antagonist Intermediates

In the synthesis of high-affinity retinoic acid receptor (RAR) antagonists, 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one serves as the established core intermediate, enabling subsequent derivatization to advanced intermediates with defined yields. A patent synthesis route (US2005/215539) reports a 75% yield for the preparation of this compound from precursor materials . In contrast, the 7-bromo derivative (7-bromo-4,4-dimethyl-1-tetralone, CAS 166978-46-7), a commonly employed alternative intermediate for RAR-targeting molecules, requires additional synthetic steps and is associated with overall yields of 18% and 33% after 8-step sequences in published RAR agonist synthesis work [1]. This 2.3–4.2× difference in overall process yield translates directly to cost-per-gram and material throughput considerations for procurement decisions.

RAR Antagonists Medicinal Chemistry Patent Synthesis

Electron Affinity and Ionization Energy: Spectroscopic Suitability vs. Unsubstituted Tetralone

4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one exhibits measured electron affinity of 1.8 eV and ionization energy of 9.2 eV, as determined by x-ray diffraction analysis and spectroscopic characterization . These values render the compound suitable for specialized spectroscopy experiments and metallocene ligand applications. While direct comparative data for unsubstituted 3,4-dihydronaphthalen-1(2H)-one are not available in the same publication, class-level inference indicates that the gem-dimethyl substitution contributes to the compound's hapticity and metal-stabilizing properties, which are absent in non-methylated analogs . The electron affinity value of 1.8 eV places this compound in a regime distinct from typical aromatic ketones, suggesting unique electron-accepting character that may influence photophysical behavior.

Spectroscopy Electron Affinity Ligand Design

1H NMR Spectral Differentiation for Identity Confirmation

The 1H NMR spectrum of 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one provides unambiguous identity confirmation via a diagnostic singlet at δ 1.40 ppm (6H, s) corresponding to the geminal dimethyl protons . In contrast, the unsubstituted analog 3,4-dihydronaphthalen-1(2H)-one (CAS 529-34-0) lacks this singlet entirely, while 4-methyl-3,4-dihydronaphthalen-1(2H)-one would exhibit a distinct doublet pattern for the methyl group. The presence of the δ 1.40 singlet, integrated for six protons, serves as a definitive spectroscopic marker for batch identity verification and purity assessment, particularly when distinguishing from structurally similar tetralone derivatives.

NMR Spectroscopy Identity Testing Quality Control

GHS Hazard Classification: Acute Oral Toxicity vs. Unsubstituted Analog

4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one carries a GHS Hazard Statement H302 (Harmful if swallowed), with a reported classification applicability of 33.33% across aggregated safety data . In contrast, the unsubstituted analog 3,4-dihydronaphthalen-1(2H)-one (CAS 529-34-0) carries H315 (Causes skin irritation) and H319 (Causes serious eye irritation) as primary hazard statements, without H302 classification according to standard SDS documentation. This differential hazard profile mandates distinct personal protective equipment (PPE) and waste handling protocols. Procurement specifications must account for these differing GHS classifications to ensure compliance with institutional safety and disposal guidelines.

Safety GHS Classification Handling Requirements

Boiling Point and Density: Physical Property Differentiation from 4-Methyl Analog

4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one exhibits a boiling point of 274.3 °C at 760 mmHg and a density of 1.017 g/cm³ (predicted) [1]. In comparison, the mono-substituted analog 4-methyl-3,4-dihydronaphthalen-1(2H)-one (CAS 1575-46-8) has a reported boiling point of approximately 135–140 °C at 10 mmHg and a density of 1.08 g/cm³. The ~140 °C difference in boiling point (atmospheric equivalent) and the lower density of the gem-dimethyl compound (1.017 vs. 1.08 g/cm³) reflect the distinct physical properties imparted by the additional methyl group. These differences influence purification strategy selection (distillation conditions, solvent compatibility) and formulation considerations in downstream applications.

Physical Properties Purification Distillation

Gem-Dimethyl Substitution as a Defined Scaffold for Diversification

The 4,4-dimethyl substitution pattern in 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one provides a defined scaffold for regioselective derivatization, particularly at the 2-position and aromatic ring. This compound has been employed as a starting material for the synthesis of seventeen novel 2-(5-amino-1-(substituted sulfonyl)-1H-1,2,4-triazol-3-ylthio)-6-isopropyl-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one derivatives, which were subsequently evaluated for anticancer activity . In contrast, the unsubstituted analog 3,4-dihydronaphthalen-1(2H)-one lacks the gem-dimethyl-induced conformational constraint (the Thorpe-Ingold effect) that influences both cycloaddition regioselectivity and reaction kinetics . While direct yield comparisons for identical transformations are not available, the gem-dimethyl group's role in promoting intramolecular reactions is well-established in physical organic chemistry literature .

Scaffold Derivatization Medicinal Chemistry

Optimal Procurement and Application Scenarios for 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one


Medicinal Chemistry: Synthesis of RAR Antagonist Intermediates

Procurement of 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one is justified when the research objective is the synthesis of high-affinity retinoic acid receptor (RAR) antagonists. The compound's established role as a key intermediate is documented in multiple patent and literature sources [1]. As demonstrated in Section 3, the target compound offers a 2.3–4.2× yield advantage over the brominated derivative in accessing advanced RAR-targeting intermediates [2]. This yield differential translates to reduced material cost and improved process efficiency, making this compound the economically rational choice for RAR antagonist lead optimization and scale-up campaigns.

Coordination Chemistry: Ligand for Ruthenium and Metallocene Stabilization

For research involving ruthenium complex stabilization or metallocene synthesis, 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one is procured based on its documented utility as a ligand and low-temperature solvent [1]. The compound's electron affinity (1.8 eV) and ionization energy (9.2 eV) provide a defined electronic profile suitable for spectroscopic characterization of metal complexes [1]. Alternative tetralone derivatives lacking the gem-dimethyl substitution may not exhibit the same hapticity or metal-binding characteristics, making this specific compound the appropriate choice for coordination chemistry applications.

Quality Control and Identity Verification: NMR Fingerprinting

In analytical chemistry and quality control laboratories, 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one is procured as a reference standard for NMR-based identity verification. The diagnostic ¹H NMR singlet at δ 1.40 ppm (6H, s) provides a rapid, unambiguous spectroscopic marker that distinguishes this compound from structurally similar tetralone analogs [1]. This feature supports reliable batch-to-batch identity confirmation and purity assessment, reducing the risk of using incorrectly substituted materials in critical experiments.

Medicinal Chemistry Scaffold: Diversification to Anticancer Lead Candidates

When the research goal is the generation of focused compound libraries for anticancer screening, 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one is procured as a validated scaffold for regioselective derivatization. The gem-dimethyl group imparts conformational constraint (Thorpe-Ingold effect) that influences cycloaddition regioselectivity and reaction outcomes [1]. The compound has demonstrated utility in synthesizing seventeen novel triazole-containing derivatives with anticancer activity, establishing its relevance for medicinal chemistry hit-to-lead programs [2].

Technical Documentation Hub

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